MN-18

Übersicht

Beschreibung

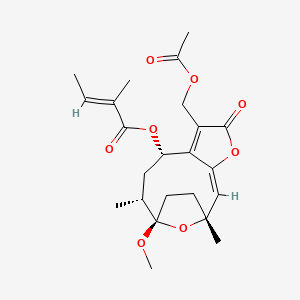

MN-18 is a molecular complex containing rare Mn18-rings. These rings are formed by Mn3(μ3-O) subunits, where high-spin Mn(III) centers are bridged by three pairs of acetate anions (AcO). An additional AcOH molecule coordinates to one of the Mn atoms, resulting in [Mn3(μ3-O)(μ2-OAc)6(AcOH)]-units, abbreviated as Mn3-units. These Mn3-units interconnect via acetate anions to form the Mn18-rings .

Vorbereitungsmethoden

The synthetic routes for MN-18 involve assembling the Mn3-units. Industrial production methods are not widely reported, but laboratory synthesis typically involves controlled reactions between manganese precursors and acetate ligands.

Analyse Chemischer Reaktionen

MN-18 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind immer noch ein aktives Forschungsgebiet. Die Hauptprodukte, die aus diesen Reaktionen entstehen, müssen noch vollständig charakterisiert werden.

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von MN-18 erstrecken sich über mehrere Felder:

Chemie: Seine einzigartige Struktur und seine magnetischen Eigenschaften machen es zu einem interessanten Thema für die anorganische Chemie.

Biologie: Forscher untersuchen seine Interaktionen mit biologischen Systemen, obwohl spezifische Anwendungen noch nicht etabliert sind.

Medizin: Die potenziellen therapeutischen Wirkungen von this compound werden untersucht, aber es gibt derzeit keine klinischen Anwendungen.

Industrie: Seine magnetischen Eigenschaften können in der Materialwissenschaft und Nanotechnologie Anwendung finden.

5. Wirkmechanismus

Der genaue Mechanismus, durch den this compound seine Wirkungen entfaltet, ist noch nicht geklärt. Forscher vermuten, dass seine magnetischen Eigenschaften und seine Interaktionen mit biologischen Molekülen eine Rolle spielen. Weitere Studien sind erforderlich, um seinen genauen Wirkmechanismus zu entschlüsseln.

Wirkmechanismus

The exact mechanism by which MN-18 exerts its effects remains elusive. Researchers speculate that its magnetic properties and interactions with biological molecules play a role. Further studies are needed to unravel its precise mode of action.

Vergleich Mit ähnlichen Verbindungen

MN-18 unterscheidet sich durch seine Mn18-Ringstruktur. Ähnliche Verbindungen umfassen andere molekulare Komplexe mit verbrückten Metallzentren, aber keine zeigt die gleiche Anordnung von Mn-Atomen.

Eigenschaften

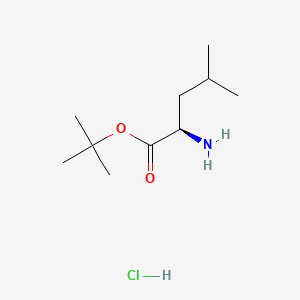

IUPAC Name |

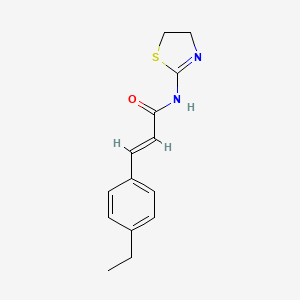

N-naphthalen-1-yl-1-pentylindazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c1-2-3-8-16-26-21-15-7-6-13-19(21)22(25-26)23(27)24-20-14-9-11-17-10-4-5-12-18(17)20/h4-7,9-15H,2-3,8,16H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKHLVOEXULDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010033 | |

| Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391484-80-2 | |

| Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391484-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MN-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391484802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MN-18 exert its effects in the body?

A: this compound, like other synthetic cannabinoids, primarily acts as a potent agonist at the cannabinoid type-1 (CB1) receptor. [] This receptor is found throughout the central and peripheral nervous systems and is involved in various physiological processes, including mood, memory, appetite, and pain perception.

Q2: Does this compound interact with other receptors besides CB1?

A: While this compound displays high affinity for the CB1 receptor, research also shows it binds to the cannabinoid type-2 (CB2) receptor, although with lower affinity. [] The implications of this interaction are less understood and require further investigation.

Q3: What are the downstream effects of this compound binding to CB1 receptors?

A: Binding of this compound to CB1 receptors triggers intracellular signaling cascades, including the activation of G-proteins. This activation leads to the inhibition of adenylate cyclase, ultimately affecting cyclic adenosine monophosphate (cAMP) production and downstream signaling pathways. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C23H23N3O, and its molecular weight is 357.44 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A: While specific spectroscopic data is not provided in the provided research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for the structural characterization of synthetic cannabinoids like this compound. [, ]

Q6: How stable is this compound under different conditions?

A6: The provided research focuses on this compound's pharmacological properties and does not indicate any catalytic properties or applications.

A6: The provided research primarily focuses on experimental data and doesn't delve into detailed computational studies for this compound.

Q7: How do structural modifications of this compound affect its activity?

A: While specific SAR studies on this compound are not detailed in the provided research, comparing it to closely related synthetic cannabinoids like NNEI reveals valuable insights. Despite their structural similarities, these compounds exhibit different pharmacokinetic profiles, highlighting the impact of even minor structural changes on their behavior. [] For instance, the presence of an indole group in NNEI compared to the indazole group in this compound leads to differences in metabolism and elimination rates. []

A7: The research primarily focuses on this compound's metabolic fate and does not elaborate on formulation strategies.

A7: The provided research primarily focuses on scientific aspects and doesn't discuss specific SHE regulations related to this compound.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A: Studies using rat models indicate that this compound is rapidly cleared from the body. [] In vitro studies using human and rat liver microsomes and hepatocytes showed that this compound undergoes various oxidative transformations, primarily involving hydroxylation and carboxylation. [, ]

Q9: Are there significant differences in the metabolism of this compound compared to other synthetic cannabinoids?

A: Yes, despite structural similarities, this compound exhibits a distinct metabolic profile compared to its close analog, NNEI. While NNEI undergoes a greater number of biotransformations, this compound is eliminated at a faster rate in vivo. [] This highlights the importance of understanding individual metabolic pathways for each synthetic cannabinoid.

Q10: What are the major metabolites of this compound identified in research?

A: The most abundant metabolites of this compound identified in human hepatocyte studies are 1-pentyl-1H-indazole-3-carboxylic acid, pentyl-carbonylated this compound, and naphthalene-hydroxylated this compound. [] These metabolites are crucial for clinical and forensic laboratories to confirm this compound intake and potentially link observed adverse events to the compound. []

A10: The provided research focuses on the characterization and metabolic fate of this compound and doesn't provide data on its efficacy.

A10: The provided research does not contain information on resistance mechanisms associated with this compound.

A: The research mentions that this compound, like other synthetic cannabinoids, can lead to adverse effects, including cardiotoxicity, seizures, kidney damage, and potentially death. [] Additionally, exposure to high temperatures can degrade this compound, forming toxic byproducts like cyanide. []

A10: The provided research does not focus on drug delivery and targeting strategies for this compound.

Q11: Are there any specific biomarkers for this compound exposure?

A: Research suggests that specific metabolites of this compound, such as 1-pentyl-1H-indazole-3-carboxylic acid, can serve as markers to identify this compound intake. [] These markers are valuable tools for clinical and forensic analysis.

Q12: Which analytical techniques are used to detect and quantify this compound?

A: High-resolution mass spectrometry, often coupled with techniques like liquid chromatography or gas chromatography, is commonly employed for identifying and quantifying this compound and its metabolites in biological samples. [, ]

A12: The provided research focuses on the human health aspects of this compound and lacks information on its environmental impact and degradation.

A12: The provided research does not offer insights into the dissolution and solubility properties of this compound.

A12: The provided research does not provide details on the validation of analytical methods for this compound.

A12: The provided research does not cover aspects of quality control and assurance for this compound.

A12: The provided research does not offer information on the immunogenicity of this compound.

A12: The provided research does not delve into the interactions of this compound with drug transporters.

A12: The provided research does not provide specific details on the potential of this compound to induce or inhibit drug-metabolizing enzymes.

A12: The provided research focuses on the metabolism and toxicological aspects of this compound. It does not offer specific information on its biocompatibility and biodegradability.

A12: The research does not discuss alternatives or substitutes to this compound.

A12: The research primarily focuses on the pharmacological and toxicological properties of this compound and does not delve into waste management strategies.

A: The provided research highlights the role of advanced analytical techniques, like high-resolution mass spectrometry, as essential tools for studying synthetic cannabinoids like this compound. [, ]

Q13: When was this compound first identified as a novel psychoactive substance?

A: this compound was first identified in Japan in 2014 during an ongoing survey of novel psychoactive substances. [] Shortly after, it was scheduled in Japan and other countries due to its potential for abuse. []

Q14: How do different disciplines contribute to the understanding of this compound?

A14: Addressing the challenges posed by this compound requires a multidisciplinary approach involving:

- Pharmacology: Understanding its interactions with the endocannabinoid system, specifically the CB1 and CB2 receptors. []

- Toxicology: Investigating its acute and long-term health effects, including its potential for toxicity and adverse events. [, ]

- Analytical Chemistry: Developing and refining analytical techniques for accurate detection and quantification in biological samples. [, ]

- Forensic Science: Using analytical data to identify this compound intake, link it to potential poisoning cases, and provide evidence for legal proceedings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

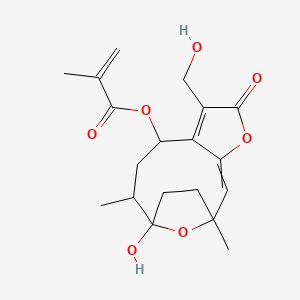

![7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride](/img/structure/B591140.png)

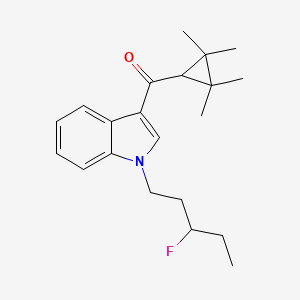

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)